

Technical Guide: FTIR Spectrum Analysis of 2-Formyl-4-methylbenzointrile

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Compound of Interest

Compound Name: 2-Formyl-4-methylbenzointrile

CAS No.: 27613-38-3

Cat. No.: B3256742

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Executive Summary & Chemical Profile

2-Formyl-4-methylbenzointrile is a trisubstituted benzene derivative featuring three distinct functional groups: a nitrile (-CN) at position 1, a formyl group (-CHO) at position 2, and a methyl group (-CH₃) at position 4.[1] It serves as a critical intermediate in the synthesis of phthalocyanine dyes and pharmaceutical active ingredients (APIs).

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, FTIR is the most efficient method for routine process monitoring—specifically for tracking the introduction of the formyl group onto the benzointrile core. This guide compares FTIR against alternative analytical methods and provides a validated spectral interpretation framework.

Chemical Identity

Property	Detail
IUPAC Name	2-Formyl-4-methylbenzointrile
CAS Number	27613-38-3
Molecular Formula	C ₉ H ₇ NO
Molecular Weight	145.16 g/mol
Key Functional Groups	Nitrile (Ar-CN), Aldehyde (Ar-CHO), Methyl (Ar-CH ₃)

Comparative Analysis: FTIR vs. Alternatives

For the specific application of monitoring the synthesis of **2-Formyl-4-methylbenzotrile** (typically via formylation of 2-bromo-4-methylbenzotrile), FTIR offers distinct advantages over HPLC and NMR.

Performance Matrix: Method Suitability for QC

The following table objectively compares FTIR against High-Performance Liquid Chromatography (HPLC) and Proton NMR (

H-NMR) for this specific molecule.

Feature	FTIR (ATR Method)	H-NMR (400 MHz)	HPLC (UV-Vis)
Primary Detection	Functional Group Transformation (Br → CHO)	Structural Connectivity	Purity % & Impurity Profile
Speed	< 2 minutes (Zero prep)	15–30 minutes (Solvent prep + shim)	30–60 minutes (Gradient run)
Cost Per Sample	Negligible	High (Deuterated solvents)	Medium (Solvents, columns)
Sensitivity	Moderate (Good for bulk conversion)	High (Detects <1% impurity)	Very High (Trace impurities)
Specific Utility	Best for: Confirming reaction completion (appearance of C=O).	Best for: Final structural validation.	Best for: Quantifying % purity.

Why FTIR is the Superior Process Tool

In the synthesis of **2-Formyl-4-methylbenzotrile**, the critical transformation is the conversion of an aryl halide (often bromide) to an aldehyde.

- The "Fingerprint" Shift: The starting material (2-bromo-4-methylbenzotrile) lacks a carbonyl peak. The product exhibits a sharp, intense C=O stretch at $\sim 1695\text{ cm}^{-1}$.

- Self-Validation: The retention of the nitrile peak ($\sim 2225\text{ cm}^{-1}$) serves as an internal standard, confirming the core structure remains intact while the substitution occurs.

Spectral Fingerprint & Peak Assignment

The FTIR spectrum of **2-Formyl-4-methylbenzotrile** is characterized by the interplay between the electron-withdrawing nitrile/formyl groups and the electron-donating methyl group.

Diagnostic Peak Table

Data derived from theoretical group frequencies and analogous trisubstituted benzene derivatives.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Diagnostic Significance
2850 & 2750	Aldehyde (-CHO)	C-H Stretch (Fermi Resonance)	Critical: The "Fermi Doublet" distinguishes aldehydes from ketones and esters.
2225 ± 5	Nitrile (-CN)	C≡N Stretch	Confirmation: Sharp, medium-intensity band. Confirms the nitrile group is intact.
1695 ± 5	Aldehyde (-CHO)	C=O Stretch	Primary Indicator: Strong intensity. Lower frequency than alkyl aldehydes due to aromatic conjugation.
1600 & 1570	Benzene Ring	C=C Ring Stretching	Characteristic aromatic doublet.
2920	Methyl (-CH ₃)	C-H Asymmetric Stretch	Weak band, confirms presence of alkyl substituent.
1380	Methyl (-CH ₃)	C-H Bending (Umbrella)	Confirms methyl group attached to aromatic ring.
820 & 880	Aromatic C-H	Out-of-plane (oop) Bending	Pattern: Consistent with 1,2,4-trisubstitution (isolated H vs adjacent H's).

Detailed Spectral Analysis

- The Carbonyl Region (1650–1750 cm⁻¹): The most prominent feature is the C=O stretch. For **2-Formyl-4-methylbenzonitrile**, this appears near 1695 cm⁻¹. This value is lowered from

the typical 1725 cm^{-1} of aliphatic aldehydes due to conjugation with the benzene ring. Note: If this peak is absent, the formylation failed.

- The Nitrile Region ($2200\text{--}2250\text{ cm}^{-1}$): A sharp band at 2225 cm^{-1} is characteristic of aryl nitriles. This band is relatively isolated, making it an excellent reference point. Significant shifting or broadening here may indicate hydrolysis of the nitrile to an amide (typically $\sim 1650\text{--}1690\text{ cm}^{-1}$, overlapping with carbonyl) or carboxylic acid.
- The Fermi Resonance ($2700\text{--}2900\text{ cm}^{-1}$): The aldehyde C-H stretch couples with the first overtone of the C-H bending vibration, splitting into two bands at $\sim 2850\text{ cm}^{-1}$ and $\sim 2750\text{ cm}^{-1}$. The 2750 cm^{-1} band is often clearer as it does not overlap with aliphatic C-H stretches.

Experimental Protocol: ATR-FTIR Analysis

This protocol ensures reproducible data collection using Attenuated Total Reflectance (ATR), the preferred method for solid intermediates.

Reagents & Equipment[2][3][4][5][6][7][8][9]

- Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
- Accessory: Diamond or ZnSe ATR crystal.
- Solvent: Isopropanol (for cleaning).
- Sample: Dry powder of **2-Formyl-4-methylbenzotrile**.

Step-by-Step Methodology

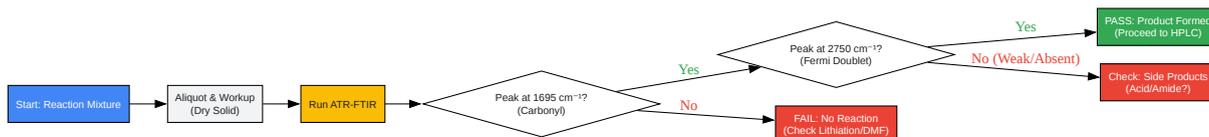
- System Blanking:
 - Clean the ATR crystal with isopropanol and a lint-free wipe.
 - Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm^{-1} resolution, 16 scans).
- Sample Loading:

- Place approximately 2–5 mg of the solid sample onto the center of the crystal.
- Apply pressure using the anvil/clamp until the force gauge reaches the optimal zone (ensure intimate contact without cracking the crystal).
- Data Acquisition:
 - Scan range: 4000–600 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Accumulation: 16 or 32 scans (to improve signal-to-noise ratio).
- Post-Processing:
 - Apply Automatic Baseline Correction.
 - Normalize the C=O peak (approx 1695 cm^{-1}) to 1.0 absorbance units for easy comparison with reference spectra.

Visualization: QC Workflows

Diagram 1: Synthesis Monitoring Workflow

This diagram illustrates the logical flow of using FTIR to monitor the conversion of the precursor (2-Bromo-4-methylbenzonitrile) to the target product.

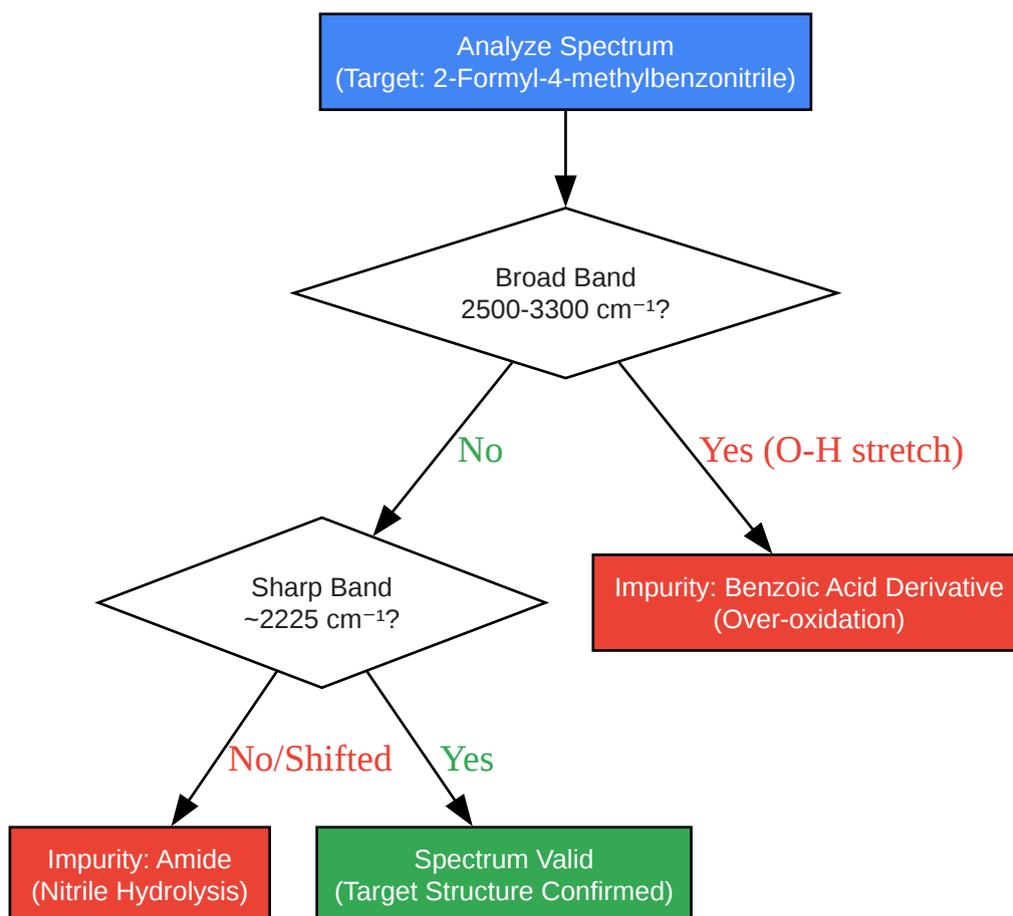


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Caption: Logical decision tree for validating formylation success using diagnostic FTIR peaks.

Diagram 2: Spectral Decision Tree for Purity

A systematic approach to interpreting the spectrum for common impurities (e.g., oxidation to acid).



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Caption: Flowchart for identifying common degradation products (acids/amides) via FTIR.

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